N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide
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Overview
Description
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 2-fluorobenzyl group and the ethyl linkage. The final step involves the addition of the 2-methylpropanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired quality.
Chemical Reactions Analysis
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects .
Comparison with Similar Compounds
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide can be compared with other benzimidazole derivatives, such as:
2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide: This compound has a similar structure but differs in the substitution pattern, which may affect its biological activity.
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide: This compound lacks the 2-methyl group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .
Biological Activity
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.
- IUPAC Name : N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide
- Molecular Formula : C20H22FN3O
- Molecular Weight : 341.41 g/mol
- CAS Number : 695219-59-1
Antiviral Properties
Research indicates that this compound exhibits antiviral activity. The mechanism involves the inhibition of viral replication through the modulation of specific molecular targets. Benzimidazole derivatives are known for their ability to interfere with viral enzymes and receptors, thereby preventing the spread of infections.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. The benzimidazole core is believed to interact with various cellular targets, leading to significant reductions in tumor growth in preclinical models .
The biological activity of this compound can be attributed to its structural features:
- Benzimidazole Core : Known for binding to multiple receptors and enzymes, modulating their activity.
- Fluorophenyl Substitution : Enhances lipophilicity and receptor binding affinity, which may contribute to its increased biological efficacy.
The interaction with cellular targets can lead to:
- Inhibition of viral replication.
- Induction of apoptosis in cancer cells.
- Antimicrobial effects against various pathogens.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
2-Fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide | Structure | Antiviral, Anticancer | Similar structure but different substitution pattern |
N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide | Structure | Anticancer | Lacks the 2-methyl group affecting reactivity |
Case Study 1: Antiviral Efficacy
In a study conducted on a viral model, this compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition of viral replication at low concentrations. The findings suggest a promising avenue for further development as an antiviral agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. The results indicated a dose-dependent increase in apoptotic markers, confirming its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-14(2)20(25)22-12-11-19-23-17-9-5-6-10-18(17)24(19)13-15-7-3-4-8-16(15)21/h3-10,14H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXNUYAFUZEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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